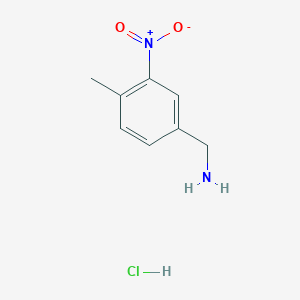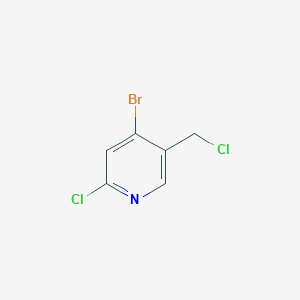
4-Bromo-2-chloro-5-(chloromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-chloro-5-(chloromethyl)pyridine is an organic compound that belongs to the pyridine family. It is characterized by the presence of bromine, chlorine, and chloromethyl groups attached to a pyridine ring. This compound is a white crystalline powder that is soluble in common organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
There are several methods to synthesize 4-Bromo-2-chloro-5-(chloromethyl)pyridine:
Reaction of 2-bromopyridine with chloromethyl chloroformate in the presence of copper chloride: This method involves the reaction of 2-bromopyridine with chloromethyl chloroformate in the presence of copper chloride as a catalyst.
Reaction of 4-chloro-2-pyridinecarboxylic acid with tribromomethane at 0°C: This method involves the reaction of 4-chloro-2-pyridinecarboxylic acid with tribromomethane at low temperatures.
Reaction of 2-chloropyridine with bromomethane in the presence of a base: This method involves the reaction of 2-chloropyridine with bromomethane in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-chloro-5-(chloromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: The compound can be reduced to form different reduction products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other oxidizing agents. The reactions are typically carried out in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and other reducing agents. The reactions are typically carried out in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can yield different oxidation and reduction products.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-chloro-5-(chloromethyl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds and as a precursor for the synthesis of drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Bromo-2-chloro-5-(chloromethyl)pyridine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a catalyst or intermediate in various organic reactions, facilitating the formation of desired products. The specific molecular targets and pathways involved depend on the particular application and the nature of the reaction .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-chloro-5-(chloromethyl)pyridine can be compared with other similar compounds such as:
2-Chloro-5-(chloromethyl)pyridine: Similar in structure but lacks the bromine atom.
2-Bromo-5-(bromomethyl)pyridine: Similar in structure but has bromine atoms instead of chlorine.
3,5-Bis(chloromethyl)pyridine: Similar in structure but has two chloromethyl groups instead of one.
These compounds share similar chemical properties and reactivity but differ in their specific applications and the nature of the substituents attached to the pyridine ring.
Eigenschaften
Molekularformel |
C6H4BrCl2N |
|---|---|
Molekulargewicht |
240.91 g/mol |
IUPAC-Name |
4-bromo-2-chloro-5-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4BrCl2N/c7-5-1-6(9)10-3-4(5)2-8/h1,3H,2H2 |
InChI-Schlüssel |
IWTQWJYRLLJTEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1Cl)CCl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate](/img/structure/B13009902.png)

![3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13009913.png)
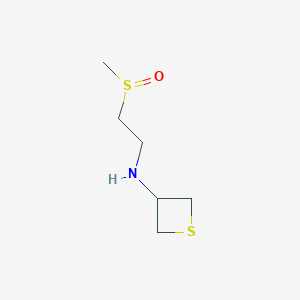
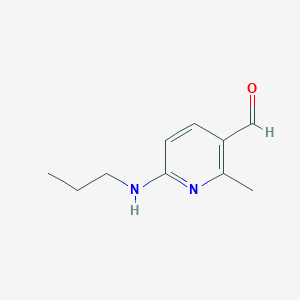
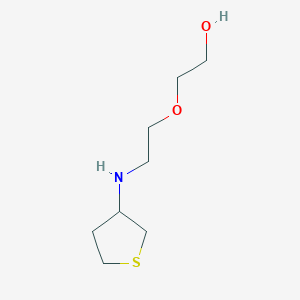
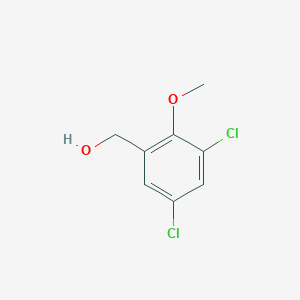
![4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009942.png)
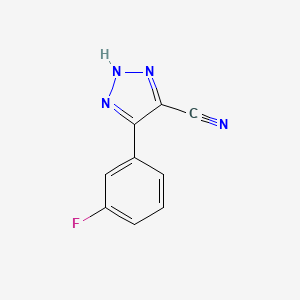
![7-Bromo-4-methoxyimidazo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13009947.png)
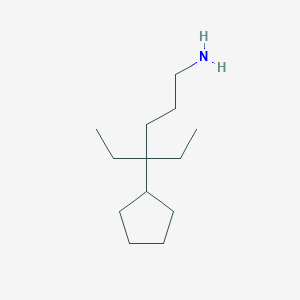

![7-Methylbenzo[d]isothiazole](/img/structure/B13009985.png)
